molecular formula C6H12ClNO B6245376 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2408963-38-0

4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6245376
CAS No.: 2408963-38-0
M. Wt: 149.62 g/mol
InChI Key: CJJHSASJSPJZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Bridged Nitrogen Heterocycles and Strained Ring Systems

The 2-azabicyclo[2.1.1]hexane scaffold is a fascinating and increasingly important structural motif in organic chemistry. It belongs to the class of bridged nitrogen heterocycles, which are characterized by a bicyclic structure where the two rings share two non-adjacent carbon atoms, known as bridgehead atoms. This arrangement imparts a rigid, three-dimensional geometry to the molecule.

A key feature of the 2-azabicyclo[2.1.1]hexane core is the presence of significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry of sp³ hybridized carbon atoms, a consequence of the compact and bridged nature of the scaffold. The presence of a nitrogen atom within this strained framework introduces unique electronic and conformational properties, making it a subject of considerable interest for both theoretical and practical applications. These strained ring systems are of interest to chemists as their unique geometries can lead to novel chemical reactivity and biological activity.

Historical Development and Synthetic Evolution of the Azabicyclo[2.1.1]hexane Core

The synthesis of the 2-azabicyclo[2.1.1]hexane core has evolved significantly since its early explorations. Initial synthetic strategies often relied on photochemical reactions, particularly intramolecular [2+2] cycloadditions. escholarship.org For instance, the irradiation of N-allyl enamides has been a common method to construct this bicyclic system. escholarship.org These early methods, while effective, sometimes faced limitations in terms of substrate scope and scalability.

Over the years, a variety of synthetic routes have been developed to access this scaffold with greater efficiency and diversity. These include rearrangements of other bicyclic systems and, more recently, cycloaddition reactions involving highly reactive intermediates like bicyclo[1.1.0]butanes. escholarship.org The development of these new synthetic methodologies has been crucial in making the 2-azabicyclo[2.1.1]hexane scaffold more accessible for research, particularly in the field of medicinal chemistry. The ability to produce these complex structures on a larger scale has facilitated their incorporation into drug discovery programs.

Theoretical Significance of Bicyclo[2.1.1]hexane Architectures in Chemical Research

Bicyclo[2.1.1]hexane architectures, including their heteroatomic variants like 2-azabicyclo[2.1.1]hexane, hold considerable theoretical significance. Their rigid, three-dimensional structures serve as valuable tools for studying the effects of molecular geometry on chemical and physical properties.

One of the most significant applications of the 2-azabicyclo[2.1.1]hexane scaffold is its use as a bioisostere . Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The 2-azabicyclo[2.1.1]hexane core is often used as a saturated, non-planar bioisostere for planar aromatic rings, such as a phenyl group, or as a constrained analog of pyrrolidine (B122466). nuph.edu.ua This "escape from flatland" approach in medicinal chemistry aims to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by introducing three-dimensionality. nuph.edu.ua

Furthermore, the constrained nature of the 2-azabicyclo[2.1.1]hexane ring system makes it an excellent scaffold for creating conformationally restricted analogs of biologically active molecules. For example, it has been investigated as a constrained proline analogue to study the conformations of peptides and proteins. nih.gov The fixed spatial arrangement of substituents on this scaffold allows for a more precise probing of interactions with biological targets.

Overview of Research Motivations for 4-Methoxy-2-azabicyclo[2.1.1]hexane Hydrochloride

While specific research dedicated to this compound is not extensively documented in publicly available literature, the motivation for its synthesis and study can be inferred from the broader context of medicinal chemistry and the known properties of the 2-azabicyclo[2.1.1]hexane scaffold and the methoxy (B1213986) substituent.

The primary motivation for synthesizing derivatives of the 2-azabicyclo[2.1.1]hexane core is to explore new chemical space for drug discovery. nuph.edu.ua By introducing different functional groups at various positions on the scaffold, chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a biological target.

The introduction of a methoxy group (-OCH₃) at the 4-position is a deliberate chemical modification with predictable effects. The methoxy group is a relatively small, polar, and electron-donating group. Its presence can influence a molecule's properties in several ways:

Modulation of Physicochemical Properties: The methoxy group can alter the lipophilicity and solubility of the parent scaffold, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Electronic Effects: As an electron-donating group, the methoxy substituent can influence the reactivity and binding affinity of the molecule by altering the electron density of the bicyclic core. smolecule.com

Metabolic Stability: The introduction of a methoxy group can block a potential site of metabolism, potentially increasing the half-life of a drug candidate.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a crucial interaction for binding to a biological target.

Therefore, the research motivation for this compound likely lies in its potential as a novel building block for the synthesis of more complex molecules with desirable biological activities. The hydrochloride salt form is typically used to improve the solubility and stability of amine-containing compounds for handling and formulation purposes. smolecule.com Researchers would be interested in how the specific combination of the rigid 2-azabicyclo[2.1.1]hexane scaffold and the electronic properties of the 4-methoxy group can be exploited to create new therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2408963-38-0

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

4-methoxy-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H

InChI Key

CJJHSASJSPJZKT-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)NC2.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Methoxy 2 Azabicyclo 2.1.1 Hexane Hydrochloride

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking it down through a series of logical steps. uniurb.it For the 2-azabicyclo[2.1.1]hexane core, this process reveals key bond disconnections that form the basis of most synthetic strategies.

The primary retrosynthetic disconnections for the aza-BCH scaffold involve cleaving the bonds that form the bicyclic system. Common strategies target the C–N and C–C bonds of the strained four-membered ring.

[3+2] Disconnection: A powerful and modern approach views the aza-BCH core as the product of a formal [3+2] cycloaddition. This disconnection breaks a C-C and a C-N bond, leading to a bicyclo[1.1.0]butane (BCB) and an imine as the precursor synthons. acs.org This strategy is highly modular, allowing for the synthesis of multisubstituted aza-BCHs. acs.org

Intramolecular [2+2] Disconnection: Another common disconnection strategy involves breaking two C-C bonds of the cyclobutane (B1203170) ring, characteristic of an intramolecular [2+2] photocycloaddition. This leads to an acyclic precursor, such as an N-acyl-N-allylamino derivative of a cyclohexenone or a simpler acrylic acid derivative. researchgate.netresearchgate.net

Functional Group Interconversion (FGI): The methoxy (B1213986) group at the C4 position can be retrosynthetically derived from other functional groups. For instance, a 4-methoxy substituent could be obtained from a 4-hydroxy derivative via methylation or from a 4-keto precursor through reduction and subsequent etherification. The final hydrochloride salt is formed by treating the free base with hydrochloric acid. smolecule.com

The choice of precursors is dictated by the primary disconnection strategy.

For [3+2] Cycloadditions: The precursors are highly strained bicyclo[1.1.0]butanes (BCBs) and various imines. The substitution pattern of the final aza-BCH product is directly determined by the substituents on these two components, offering a high degree of synthetic flexibility. acs.orgacs.org

For Intramolecular Cyclizations: Precursors are designed to contain the necessary reacting moieties within the same molecule. For photochemical [2+2] cycloadditions, this involves synthesizing linear substrates with an alkene and a photosensitive enone or related functional group. researchgate.net Other strategies may start from cyclobutene (B1205218) derivatives, which are then elaborated to introduce the nitrogen-containing portion of the second ring. researchgate.net

Interrupted Friedel–Crafts Reaction: An alternative strategy involves the reaction of aryl-tethered aldehydes with azabicyclo[1.1.0]butanes, which proceeds through a complex azabicyclo[2.1.1]hexane intermediate. d-nb.info This dearomatized species can be trapped or converted to other complex scaffolds, showcasing an unconventional precursor design. d-nb.info

Established Linear and Convergent Synthetic Routes

Linear syntheses of aza-BCH derivatives often begin with simple cyclic or acyclic starting materials and build the complex bicyclic core through a sequence of reactions.

One notable multi-step synthesis starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. researchgate.net This readily available material is converted into a cyclobutene dicarbamate. A key step involves a stereoselective electrophilic addition to the double bond, followed by an intramolecular ring closure to form the 2-azabicyclo[2.1.1]hexane ring system. researchgate.net Subsequent functional group manipulations then yield the desired derivatives. researchgate.net

Another example is the multigram-scale synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates. nuph.edu.ua This route involves several laboratory steps, including the formation of a key bicyclic lactone intermediate, which is then converted to the aza-BCH core. nuph.edu.ua Such multi-step sequences, while often lengthy, are valuable for producing significant quantities of key building blocks. nuph.edu.ua

The formation of the strained bicyclic ring system is the most critical part of the synthesis. Intramolecular cyclization is a frequently employed strategy, with several variations being particularly effective. These approaches are often more convergent than the multi-step linear syntheses.

Photochemical [2+2] Cycloaddition: This is a classic and widely used method for forming four-membered rings. In the context of aza-BCH synthesis, an intramolecular [2+2] photocycloaddition of a molecule containing both an alkene and a suitable chromophore can directly generate the bicyclic core. acs.orgresearchgate.net This method has been applied to synthesize various derivatives, including those with fluorine substituents. rsc.org

Strain-Release-Driven Cycloadditions: A more recent and powerful strategy utilizes the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive formal [3+2] cycloadditions with imines. acs.org This reaction can be catalyzed by Lewis acids like Ga(OTf)₃ or enantioselectively by zinc catalysts or organocatalysts, providing modular access to highly functionalized and chiral aza-BCHs in a single step. acs.orgacs.org

Intramolecular Displacement: A batchwise, multigram preparation of the parent 2-azabicyclo[2.1.1]hexane hydrochloride was developed using an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to forge the bicyclic ring system. researchgate.net

The following table summarizes key cyclization strategies for forming the 2-azabicyclo[2.1.1]hexane scaffold.

Cyclization StrategyPrecursorsKey FeaturesCitations
Intramolecular [2+2] Photocycloaddition N-allyl acrylic acid derivatives or similar linear substratesForms cyclobutane ring via light-induced cyclization; can be performed in flow reactors. researchgate.netacs.orgresearchgate.net
Strain-Release Formal [3+2] Cycloaddition Bicyclo[1.1.0]butanes (BCBs) and iminesHighly modular and convergent; can be rendered enantioselective with chiral catalysts. acs.orgacs.org
Electrophilic Addition and Ring Closure Cyclobutene dicarbamateStereoselective formation of the bicyclic system from a pre-formed cyclobutane ring. researchgate.net
Interrupted Friedel–Crafts Reaction Aryl-tethered aldehydes and azabicyclo[1.1.0]butanesForms a complex, dearomatized aza-BCH intermediate. d-nb.info

This table is interactive. Click on the headers to sort the data.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of aza-BCHs, significant effort has been dedicated to refining parameters such as catalyst, solvent, and temperature.

In catalyst-controlled divergent syntheses, the choice of metal can dramatically alter the reaction outcome. For example, in the reaction of bicyclo[1.1.0]butane amides with azadienes, a Cu(I) catalyst promotes intramolecular cyclization to yield bicyclo[2.1.1]hexanes, whereas a Au(I) catalyst favors an addition-elimination pathway to give cyclobutenes. nih.gov This highlights the critical role of the catalyst in directing the reaction pathway. nih.gov

For the enantioselective synthesis of aza-BCHs via [3+2] cycloaddition, the optimization of the chiral catalyst is paramount. Studies have shown that modifying the structure of imidodiphosphorimidate (IDPi) Brønsted acid catalysts can significantly improve enantioselectivity, achieving enantiomeric ratios of up to 99:1. acs.org

Optimization studies for nitrogen deletion reactions, which convert aza-BCHs into bicyclo[1.1.1]pentanes (BCPs), have compared various reagents and conditions. These studies found that specific N-oxyamide reagents in THF at 45 °C provided superior yields of the desired BCP compared to other methods, while minimizing the formation of ring-opened side products. escholarship.org

The table below presents examples of reaction optimization for related bicyclic syntheses.

Reaction TypeVariable OptimizedStandard ConditionOptimized ConditionEffect on Yield/SelectivityCitation
Photocatalytic [2+2] Cycloaddition Photocatalyst[Ru(bpy)₃]Cl₂[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆Yield increased from <5% to 96%. researchgate.net
Organocatalytic [3+2] Cycloaddition Catalyst StructureInitial IDPi catalystIDPi with cyclohexyl groupEnantiomeric ratio improved from 80:20 to 97:3. acs.org
Nitrogen Atom Deletion ReagentHTIB, NH₃/MeOHLevin's reagent (N-pivaloyloxy-N-alkoxyamide)Yield of desired BCP increased from <5% to 41%. escholarship.org

This table is interactive. Users can sort the data by clicking on the column headers.

Asymmetric and Enantioselective Synthetic Approaches

The development of synthetic routes that yield enantioenriched aza-BCHs is a significant challenge that has been addressed through various innovative catalytic and stereocontrolled reactions. nih.govthieme-connect.com These approaches are essential for producing compounds with the precise three-dimensional architecture required for specific biological activities.

Chiral Auxiliaries and Catalytic Systems in Azabicyclic Construction

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org While specific applications of chiral auxiliaries like the Evans auxiliary have been noted in the synthesis of related azabicyclo[2.1.1]hexane derivatives, the field has increasingly moved towards catalytic asymmetric methods for improved efficiency and atom economy. smolecule.com

Several catalytic systems have proven effective in the enantioselective construction of the azabicyclic core:

Zinc-Catalyzed Systems: An efficient synthesis of aza-BCHs has been reported using a zinc-catalyzed formal (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.netresearchgate.net This method, which employs zinc triflate as a Lewis acid catalyst in conjunction with a chiral ligand, produces α-chiral amine fragments and two quaternary carbon centers with high enantiomeric ratios. nih.govresearchgate.net

Copper-Catalyzed Systems: Model studies have identified Copper(II) triflate (Cu(OTf)₂) as a uniquely effective catalyst for activating BCB systems. thieme-connect.comthieme-connect.de When paired with 8-quinolinyl-oxazoline ligands, this system provides high levels of enantioselectivity in the [2π + 2σ] cycloaddition with imines. The success of this transformation is highly dependent on the presence of a pyrazole-amide substituent on the BCB, which is key to both reactivity and stereocontrol. thieme-connect.comthieme-connect.de

Organocatalytic Systems: An asymmetric organocatalytic approach has been developed using a confined imidodiphosphorimidate (IDPi) Brønsted acid. nih.govnih.govacs.org This catalyst promotes the formal cycloaddition of BCBs, functionalized with esters, ketones, or amides, with N-aryl imines under mild conditions, yielding chiral aza-BCHs with excellent enantioselectivity. nih.govnih.gov

Stereoselective Cycloaddition and Cyclization Reactions (e.g., formal (3+2) cycloadditions of bicyclobutanes with imines)

The reaction between bicyclo[1.1.0]butanes (BCBs) and imines is a primary strategy for constructing the 2-azabicyclo[2.1.1]hexane framework. thieme-connect.com This transformation is generally described as a formal (3+2) cycloaddition or a [2π + 2σ] cycloaddition and offers a versatile platform for producing these C(sp³)-rich bridged ring scaffolds. thieme-connect.comresearchgate.net

The reaction proceeds effectively with a diverse range of substrates. BCBs bearing various functionalities, including 2-acyl imidazole (B134444), ester, ketone, and amide groups, have been successfully employed. nih.govresearchgate.net Similarly, a broad scope of imines, such as N-aryl, N-Boc, and alkynyl- or aryl-substituted imines, are well-tolerated. nih.govresearchgate.netresearchgate.net

Mechanistic studies have revealed different pathways depending on the catalytic system. Experimental and computational studies of the zinc-catalyzed reaction suggest a concerted nucleophilic ring-opening mechanism. researchgate.netresearchgate.net In contrast, the organocatalytic approach using a Brønsted acid is believed to proceed via a stepwise mechanism, initiated by the protonation of the imine. nih.govacs.org

Control of Diastereoselectivity and Enantiomeric Purity

Achieving high levels of diastereoselectivity and enantiomeric purity is the ultimate goal of these asymmetric syntheses. The choice of catalyst, ligand, and substrate substituents plays a critical role in controlling the stereochemical outcome.

In the copper-catalyzed cycloaddition, the pyrazole-amide directing group on the BCB derivative was found to be essential; its replacement led to a complete loss of enantioselectivity. thieme-connect.comthieme-connect.de Computational studies for this system highlighted the importance of π–π stacking in determining the preferred transition state for the enantio-determining step. thieme-connect.comthieme-connect.de The organocatalytic method, leveraging a confined chiral Brønsted acid, has demonstrated the ability to generate aza-BCHs with exceptionally high enantiomeric ratios. nih.govnih.gov

The table below summarizes the performance of various catalytic systems in achieving high enantioselectivity in the synthesis of the azabicyclo[2.1.1]hexane core.

Catalytic SystemLigand/Catalyst TypeSubstratesMax. Enantioselectivity (er/ee)YieldReference
Zinc TriflateChiral LigandBCB with 2-acyl imidazole + Imines96.5:3.5 erup to 94% researchgate.net
Cu(OTf)₂8-Quinolinyl-oxazolineBCB with pyrazole-amide + Imines98% ee (after recrystallization)up to 90% thieme-connect.de
Brønsted AcidConfined Imidodiphosphorimidate (IDPi)BCBs with ester, ketone, amide + N-aryl iminesup to 99:1 erup to 75% nih.govacs.org

Novel and Emerging Synthetic Methodologies

Beyond established catalytic cycloadditions, research into novel synthetic methods continues to expand the toolkit for accessing complex bridged ring systems like 4-methoxy-2-azabicyclo[2.1.1]hexane.

Photochemical Transformations in Bridged Ring Synthesis

Photochemistry offers a unique avenue for constructing strained ring systems. An asymmetric photocycloaddition of monosubstituted bicyclo[1.1.0]butane ketones with quinoxalinones has been reported as one of the first asymmetric examples leading to aza-BCHs. nih.gov This method required two equivalents of a chiral template to achieve high enantioselectivity. nih.gov A more recent asymmetric photocycloaddition strategy has also been developed, expanding the substrate scope to include both aliphatic and aromatic substituents. rsc.org These methods highlight the potential of photochemical reactions to access complex sp³-rich scaffolds. rsc.org

Transition Metal-Catalyzed Cyclizations and Rearrangements (e.g., Rhodium-catalyzed vinylcyclopropanation)

Transition metal catalysis remains a fertile ground for the development of new synthetic strategies. While zinc and copper have been central to cycloaddition approaches, other metals like rhodium are also effective. Asymmetric catalysis using rhodium-BINAP complexes, for instance, represents a viable strategy for the stereocontrolled assembly of the azabicyclo[2.1.1]hexane framework. smolecule.com In this approach, the chiral phosphine (B1218219) ligand creates an asymmetric environment around the rhodium center, which influences the facial selectivity of the cycloaddition. This methodology has been shown to achieve enantiomeric excesses of up to 89%. smolecule.com Such transition metal-catalyzed reactions continue to be an area of active investigation for the efficient and stereoselective synthesis of complex heterocyclic structures.

Organocatalytic Strategies for Enantioselective Access

The enantioselective synthesis of the 2-azabicyclo[2.1.1]hexane scaffold has been a subject of intensive research, with organocatalysis emerging as a powerful tool for establishing stereocontrol. A prominent strategy involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines, catalyzed by a chiral Brønsted acid. nih.govnih.gov This approach provides a modular and efficient route to chiral aza-BCHs with high levels of enantioselectivity. nih.gov

A key development in this area is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst. nih.govnih.gov This organocatalyst effectively facilitates the reaction between various BCBs, typically bearing an electron-withdrawing group at the C1 position, and N-aryl imines under mild conditions. nih.gov The reaction proceeds with high enantioselectivity, often achieving up to a 99:1 enantiomeric ratio (er). nih.govnih.gov Experimental evidence suggests that the reaction follows a stepwise mechanism. nih.gov

While this method has been successfully applied to BCBs with ester, ketone, and amide functionalities, the direct incorporation of a methoxy group at the 4-position of the resulting aza-BCH via this cycloaddition has not been extensively detailed. nih.gov Therefore, this organocatalytic strategy is primarily employed to construct a chiral aza-BCH precursor, which can then undergo further modifications to introduce the desired methoxy group. The versatility of the cycloaddition allows for the preparation of a range of substituted aza-BCHs that can serve as key intermediates.

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes

Entry BCB Substituent Imine Catalyst Enantiomeric Ratio (er) Reference
1 Ester N-aryl IDPi Up to 99:1 nih.gov
2 Ketone N-aryl IDPi High nih.gov
3 Amide N-aryl IDPi Up to 99:1 nih.govnih.gov

Note: This table is illustrative of the general organocatalytic approach to the aza-BCH core and does not depict the direct synthesis of the 4-methoxy derivative.

Post-Synthetic Derivatization Strategies

Once the chiral 2-azabicyclo[2.1.1]hexane core is established, post-synthetic derivatization becomes a critical phase for introducing the target 4-methoxy functionality and exploring further structural diversity. These strategies can be broadly categorized into the introduction of various functionalities onto the core and specific interconversions of the methoxy moiety.

The 2-azabicyclo[2.1.1]hexane scaffold is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at different positions. nih.govnuph.edu.ua While the primary focus of this article is the 4-methoxy substituent, it is important to understand the broader context of derivatization possibilities that highlight the chemical tractability of this bicyclic system. For instance, modifications at the C1 position have been explored to generate novel derivatives. nih.gov Successful nucleophilic substitution at a methylene (B1212753) group attached to the C1 bridgehead position has been demonstrated, enabling the introduction of a range of functional groups. nih.gov

The synthesis of precursors such as 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivatives provides a key entry point for further functionalization. nuph.edu.ua These hydroxy-functionalized intermediates are particularly valuable as they can be readily converted to the corresponding methoxy derivatives through standard etherification protocols.

The direct conversion of a precursor functional group at the C4 position to a methoxy group is a crucial step in the synthesis of 4-methoxy-2-azabicyclo[2.1.1]hexane. A common and logical precursor would be a 4-hydroxy- or 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivative. The conversion of a hydroxyl group to a methoxy group is a fundamental transformation in organic synthesis, typically achieved through Williamson ether synthesis or by using methylating agents under acidic or basic conditions.

For example, a 4-hydroxy-2-azabicyclo[2.1.1]hexane intermediate, after suitable protection of the nitrogen atom if necessary, could be treated with a base such as sodium hydride followed by a methylating agent like methyl iodide to yield the desired 4-methoxy derivative. Alternatively, methylation could be achieved using reagents like diazomethane (B1218177) in the presence of a Lewis acid or by using dimethyl sulfate.

Following the successful installation of the methoxy group, the final step would involve the deprotection of the nitrogen atom (if a protecting group was used) and subsequent treatment with hydrochloric acid to furnish the target 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride salt. The specific conditions for these transformations would need to be optimized to ensure high yields and compatibility with the bicyclic core.

Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the Azabicyclo[2.1.1]hexane Nucleus

The chemical behavior of the azabicyclo[2.1.1]hexane nucleus is largely governed by its significant ring strain and the presence of a heteroatom. This combination allows for a range of chemical transformations at the nitrogen atom, the bridgehead carbons, and the bridge carbons, often proceeding via pathways designed to release internal strain. acs.orgbris.ac.uk

The bicyclo[2.1.1]hexane system is characterized by substantial ring strain, estimated to be around 68 kcal/mol in related bicyclic cores. nih.gov This high internal energy is a primary driving force for its chemical reactivity. bris.ac.ukresearchgate.net Reactions that allow for the release of this strain are thermodynamically favored. Consequently, ring-opening reactions are a prominent feature of this scaffold's chemistry.

In some synthetic transformations, particularly during skeletal editing, ring-opening can occur as an undesirable side reaction, leading to the formation of more stable 1,4-diene byproducts. acs.orgnih.gov However, this inherent reactivity is often harnessed productively. The synthesis of the azabicyclo[2.1.1]hexane scaffold itself frequently relies on the "strain-release" principle, using even more highly strained precursors like bicyclo[1.1.0]butanes (BCBs). researchgate.netnih.gov The significant energy released upon the transformation of a BCB to a bicyclo[2.1.1]hexane system provides a strong thermodynamic driving force for the reaction. bris.ac.uknsf.gov This concept of double strain-release has been utilized in photocycloadditions to construct heterobicyclo[2.1.1]hexane units under catalyst-free conditions. nsf.gov

The nitrogen atom at the 2-position is a key reactive center within the scaffold. Possessing a lone pair of electrons, it can act as a nucleophile. evitachem.com This nucleophilicity is critical in certain synthetic routes where the nitrogen atom participates in intramolecular ring-closure or rearrangement steps. rsc.org For instance, the formation of the azabicyclo[2.1.1]hexane skeleton from N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene with bromine is thought to proceed through an intermediate where the nitrogen lone pair facilitates ring opening of a bromonium ion. rsc.org Similarly, the nitrogen can provide neighboring group participation in reactions, influencing their rate and stereochemical outcome. nih.govchoudharylab.comnih.govresearchgate.net

Conversely, the nitrogen atom can be rendered electrophilic or be targeted for removal. Electrophilic activation, such as through carbamoylation with Boc-anhydride, can facilitate C-N bond cleavage, leading to ring opening and rearomatization in specific contexts. bris.ac.ukresearchgate.net More advanced skeletal editing techniques achieve the transformation of 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs) through a formal N-atom deletion process. acs.orgnih.gov This reaction proceeds by converting the amine into a better leaving group, which then fragments to extrude dinitrogen, ultimately forming a new carbon-carbon bond. acs.org

The carbon skeleton of the azabicyclo[2.1.1]hexane nucleus also exhibits distinct reactivity. Functionalization at the bridgehead positions (C1 and C4) can be achieved, for example, through deprotonation. The C1 bridgehead, being alpha to the nitrogen, can be selectively lithiated using a strong base, and the resulting anion can be trapped with various electrophiles. rsc.orgresearchgate.net

The bridge carbons (C5 and C6) are also sites for chemical modification. Nucleophilic displacement reactions have been successfully carried out on 5(6)-anti-substituted derivatives, particularly with bromide as the leaving group. nih.govchoudharylab.comnih.govresearchgate.net These substitutions allow for the introduction of a wide range of functional groups, including fluoro, acetoxy, hydroxy, and azido (B1232118) groups. nih.govnih.gov The success of these displacement reactions is highly dependent on the reaction conditions, with factors such as the solvent and the choice of metal salt playing a crucial role. nih.govnih.gov For example, reaction rates were found to be faster and yields higher in DMSO compared to DMF. nih.govnih.gov

Table 1: Nucleophilic Displacement Reactions on 5-anti-Bromo-2-azabicyclo[2.1.1]hexane Derivatives
Nucleophile (Salt)SolventSubstituent IntroducedReference
CsOAcDMSO-OAc (Acetoxy) nih.govnih.gov
AgFNitromethane (B149229)-F (Fluoro) nih.govnih.gov
NaN3DMSO-N3 (Azido) nih.gov
NaIDMSO-I (Iodo) nih.gov
Imidazole (B134444) (NaH)DMSO-Imidazole nih.gov
Thiophenol (NaH)DMSO-SPh (Thiophenyl) nih.gov

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of reactions involving the azabicyclo[2.1.1]hexane scaffold is essential for controlling reaction outcomes and designing new synthetic routes. Investigations have focused on distinguishing between concerted and stepwise pathways and identifying the key reactive intermediates that govern the transformations.

In contrast, some photochemical reactions may proceed via pathways involving diradical intermediates, which are inherently stepwise. nsf.govrsc.org The distinction is critical, as the mechanism dictates the stereochemistry of the product and the nature of any potential byproducts.

The stepwise nature of many reactions involving azabicyclo[2.1.1]hexanes means that the reaction pathways are mediated by transient intermediates. The type of intermediate formed depends on the specific reactants and conditions.

Carbocation Intermediates : In the Lewis acid-catalyzed cycloaddition of BCBs with N-aryl imines, a cyclobutylcarbinyl carbocation is a key intermediate. acs.orgacs.org The initial nucleophilic attack of the BCB on the protonated imine generates this cation, which is stabilized by the N-aryl group. acs.org Subsequent rearrangement and cyclization of this intermediate lead to the final aza-BCH product. acs.org

Zwitterionic Intermediates : Reactions with highly electron-deficient alkenes, such as dimethyl dicyanofumarate, have been shown to proceed through zwitterionic intermediates. uzh.ch The reaction of a 1-azabicyclo[1.1.0]butane with such an alkene leads to a stable zwitterion that can be trapped. This intermediate then slowly cyclizes to form the 1-azabicyclo[2.1.1]hexane product, demonstrating a clear stepwise mechanism. uzh.ch

Diradical Intermediates : Photochemical and radical-relay reactions often involve diradical intermediates. nih.govrsc.org For instance, the intermolecular [2π+2σ] photocycloaddition between BCBs and other unsaturated systems can be enabled by triplet energy transfer, generating a diradical species that subsequently cyclizes. nsf.govrsc.org Furthermore, the skeletal editing of aza-BCHs to BCPs via N-atom deletion is proposed to proceed through an isodiazene intermediate, which extrudes N₂ gas to produce a short-lived diradical that rapidly couples to form the final product. acs.org

Table 2: Proposed Intermediates in Key Transformations
Reaction TypeKey ReactantsProposed IntermediateReference
Lewis Acid-Catalyzed [3+2] CycloadditionBicyclo[1.1.0]butane + ImineCarbocation acs.orgacs.org
Ring Expansion1-Azabicyclo[1.1.0]butane + Electron-Deficient AlkeneZwitterion uzh.ch
Photochemical [2π+2σ] CycloadditionBicyclo[1.1.0]butane + Alkene/AreneDiradical nsf.govnih.govrsc.org
N-Atom Deletion (Skeletal Editing)2-Azabicyclo[2.1.1]hexaneDiradical (from Isodiazene) acs.org
Bromine-Mediated Rearrangement2-Azabicyclo[2.2.0]hex-5-eneAziridinium (B1262131) Ion rsc.orgacs.org

Stereochemical Control and Diastereoselectivity in Reactions

The inherent three-dimensionality of the 2-azabicyclo[2.1.1]hexane core provides a robust platform for stereocontrolled functionalization. The spatial arrangement of the bicyclic framework profoundly influences the trajectory of incoming reagents, leading to high levels of diastereoselectivity in a variety of chemical transformations.

Influence of Bicyclic Geometry on Reaction Stereochemistry

The constrained nature of the 2-azabicyclo[2.1.1]hexane ring system is a primary determinant of its reaction stereochemistry. Nucleophilic substitution reactions, for instance, are highly dependent on the initial stereochemistry of the leaving group. Displacements of substituents at the C5/C6 positions exhibit distinct behaviors based on their syn or anti orientation relative to the nitrogen bridge.

Substitution reactions involving 5-syn substituents tend to proceed with retention of configuration, a phenomenon attributed to the neighboring group participation of the adjacent methano bridge. nih.govchoudharylab.com However, these reactions can also be accompanied by rearrangement byproducts. nih.govchoudharylab.com Conversely, nucleophilic displacement of 5-anti substituents is significantly more challenging but typically proceeds with retention of stereochemistry, preserving the integrity of the bicyclic core. nih.gov The stereochemical outcome of electrophilic additions is also heavily governed by the steric environment of the bicyclic framework, with reagents preferentially approaching from the more accessible exo face to avoid unfavorable steric interactions. smolecule.com

Control of Facial Selectivity in Additions and Substitutions

Facial selectivity is a critical aspect of stereochemical control in reactions involving the 2-azabicyclo[2.1.1]hexane scaffold. In additions to carbonyl groups or exocyclic double bonds on the ring, the nitrogen-containing bridge often directs the approach of the nucleophile. For example, additions of organolithium and organomagnesium reagents to a 6-bromo-5-ketone derivative, as well as catalytic hydrogenation of 5-alkylidene derivatives, show a distinct preference for attack from the face syn to the nitrogen atom. cdnsciencepub.comresearchgate.net This selectivity allows for the stereocontrolled installation of various alkyl, aryl, and acyl groups. cdnsciencepub.com

Furthermore, stereocontrol can be achieved by leveraging intermediate species. The formation of aziridinium ions from precursors like 6-exo-iodo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes allows for subsequent regioselective opening by nucleophiles. This strategy has been successfully employed to synthesize 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes with defined syn and anti stereochemistry in a controlled manner. researchgate.netacs.org

Table 1: Summary of Stereochemical Control in 2-Azabicyclo[2.1.1]hexane Reactions
Reaction TypePositionSubstituent OrientationKey Stereochemical OutcomeReference
Nucleophilic SubstitutionC5synRetention of configuration, potential for rearrangement nih.govchoudharylab.com
Nucleophilic SubstitutionC5antiRetention of configuration, slower reaction rate nih.gov
Nucleophilic AdditionC5 (ketone)N/AFacial selectivity for attack syn to the nitrogen bridge cdnsciencepub.comresearchgate.net
Electrophilic AdditionC5/C6N/AGoverned by steric interactions, favoring exo approach smolecule.com
Aziridinium Ion OpeningC5/C6N/ARegioselective opening allows for stereocontrolled difunctionalization researchgate.netacs.org

Rearrangement Reactions Involving the Azabicyclo[2.1.1]hexane System

The strained nature of the 2-azabicyclo[2.1.1]hexane skeleton makes it both a target for and a product of various molecular rearrangements. These transformations can be strategically employed for its synthesis or can occur as unexpected pathways during functionalization attempts.

Unexpected Rearrangement Pathways

The synthesis of the 2-azabicyclo[2.1.1]hexane core can be achieved via a controlled rearrangement of the isomeric 2-azabicyclo[2.2.0]hexane system. nih.gov The reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with electrophiles like bromonium ions can lead to either rearranged or unrearranged products. researchgate.netnih.gov The outcome is highly dependent on the reaction conditions; polar aprotic solvents such as nitromethane facilitate the participation of the neighboring nitrogen atom, promoting rearrangement to the 2-azabicyclo[2.1.1]hexane framework. researchgate.netnih.gov In contrast, less polar solvents can yield the unrearranged 1,2-addition product. researchgate.netnih.gov

In some cases, functionalization attempts on the bicyclic core can lead to ring-opening or rearrangement. For example, the substitution of 5-syn-tosylates can be accompanied by the formation of cyclohexene (B86901) derivatives, indicating a competing rearrangement pathway. nih.govchoudharylab.com

Skeletal Editing Strategies (e.g., N-atom deletion)

A powerful and modern approach to modifying the 2-azabicyclo[2.1.1]hexane system involves skeletal editing, where atoms within the core structure are added, removed, or altered. escholarship.org A notable example is the "scaffold hop" from 2-azabicyclo[2.1.1]hexanes (aza-BCHs) to bicyclo[1.1.1]pentanes (BCPs) through N-atom deletion. escholarship.orgacs.orgnih.govnih.gov Aza-BCHs and BCPs are crucial saturated bioisosteres for aromatic rings in medicinal chemistry, and the ability to directly convert between them is highly valuable. nih.gov

This transformation can be achieved using reagents like O-diphenylphosphinylhydroxylamine (DPPH), which promotes the efficient deletion of the nitrogen atom. acs.org This process converts the strained aza-BCH scaffold into the even more strained BCP core, remarkably without significant formation of non-strained, ring-opened byproducts. acs.org This strategy demonstrates how the nitrogen atom can serve as a linchpin in the initial synthesis of the bicyclic system and later be removed to access a different, yet structurally related, scaffold. nih.gov

Table 2: Rearrangement and Skeletal Editing Reactions
Transformation TypeStarting MaterialProductKey FeaturesReference
Skeletal Rearrangement2-Azabicyclo[2.2.0]hex-5-ene2-Azabicyclo[2.1.1]hexaneElectrophile- and solvent-dependent; involves nitrogen neighboring group participation. researchgate.netnih.gov
Skeletal Editing2-Azabicyclo[2.1.1]hexane (aza-BCH)Bicyclo[1.1.1]pentane (BCP)N-atom deletion using reagents like DPPH; converts one bioisostere to another. escholarship.orgacs.orgnih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies of 4-Methoxy-2-azabicyclo[2.1.1]hexane Hydrochloride

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of complex structures. indexcopernicus.comresearchgate.net For molecules like 4-methoxy-2-azabicyclo[2.1.1]hexane, these methods can provide fundamental insights into its geometry, electronic nature, and spectroscopic behavior. indexcopernicus.com

The electronic structure of the 2-azabicyclo[2.1.1]hexane core is dominated by its strained bicyclic nature and the presence of the heteroatom. The nitrogen atom's lone pair of electrons plays a critical role in the molecule's reactivity and intermolecular interactions.

The introduction of a 4-methoxy group significantly influences the electronic landscape. The oxygen atom of the methoxy (B1213986) group is electronegative, leading to an inductive withdrawal of electron density from the carbon skeleton. This effect can alter the charge distribution across the entire molecule.

A key electronic interaction in related systems involves the participation of the nitrogen lone pair with the antibonding orbitals (σ) of adjacent bonds, a phenomenon known as neighboring group participation. nih.govacs.org In nucleophilic substitution reactions of 5-anti-bromo-2-azabicyclo[2.1.1]hexanes, for example, the nitrogen's lone pair interacts with the C-Br σ orbital, influencing the reaction rate. The magnitude of this interaction is sensitive to other substituents on the ring. It is plausible that the 4-methoxy group, through its inductive effect, would modulate the energy and availability of the nitrogen lone pair, thereby influencing such through-bond interactions.

The 2-azabicyclo[2.1.1]hexane system is inherently rigid, a key feature of its utility as a proline analogue. nih.govacs.org Proline itself exists in two predominant puckered conformations of its pyrrolidine (B122466) ring; the 2-azabicyclo[2.1.1]hexane scaffold can be seen as a structure that locks the Cγ atoms into positions resembling both of these puckers simultaneously. nih.govacs.org This conformational restriction is a primary source of its unique properties in peptide structures. nuph.edu.ua

The primary source of instability in this system is ring strain, which is a combination of angle strain (Baeyer strain) from distorted bond angles and torsional strain (Pitzer strain) from eclipsing interactions. Computational studies on the parent hydrocarbon, bicyclo[2.1.1]hexane, have estimated its strain energy to be approximately 38-39 kcal/mol. mdpi.com The introduction of a nitrogen atom and a methoxy substituent would modify this value, but the high intrinsic strain of the bicyclic core would remain the dominant feature.

Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for structure elucidation. DFT methods, such as B3LYP, are commonly used to calculate NMR chemical shifts (via shielding tensor calculations) and vibrational frequencies. indexcopernicus.comnih.govacs.org

NMR Shielding: The ¹H and ¹³C NMR chemical shifts of this compound could be predicted with high accuracy. The calculations would reveal the extent of shielding or deshielding for each nucleus. Protons and carbons alpha to the electronegative nitrogen atom are expected to be deshielded (shifted downfield) due to inductive effects. reddit.com The strained nature of the bicyclic system also leads to unique chemical shifts for the bridgehead and bridge carbons and protons, which computational models can precisely predict. nih.gov

Vibrational Frequencies: Theoretical calculations can generate an entire infrared (IR) spectrum. researchgate.net The vibrational modes corresponding to key functional groups, such as C-O stretching of the methoxy group, N-H bending of the protonated amine, and various C-H and C-C vibrations of the bicyclic frame, can be assigned. The absence of imaginary frequencies in such a calculation would confirm that the optimized geometry represents a true energy minimum on the potential energy surface. indexcopernicus.com

While specific calculations for the title compound are not published, the methodology is well-established for related proline derivatives and bicyclic systems. indexcopernicus.comnih.govnih.gov

Mechanistic Modeling of Synthetic and Reactive Pathways

Understanding the mechanisms of how 4-methoxy-2-azabicyclo[2.1.1]hexane is formed and how it reacts is crucial for its application. Computational modeling can illuminate reaction pathways, identify intermediates, and calculate energy barriers, providing insights that are difficult to obtain experimentally. researchgate.netcolab.ws

Many synthetic routes towards the 2-azabicyclo[2.1.1]hexane core involve rearrangements or cycloadditions. acs.orgnih.govrsc.org For instance, the bromine-mediated addition to 2-azabicyclo[2.2.0]hex-5-enes can proceed via a rearranged 2-azabicyclo[2.1.1]hexane structure. acs.org This rearrangement is highly dependent on solvent and the nature of the electrophile, and it involves neighboring group participation by the nitrogen atom. acs.org

In reactions involving the 4-methoxy derivative, such as nucleophilic substitution at the C4 position, the nitrogen lone pair can provide "anchimeric assistance," accelerating the reaction by stabilizing the transition state. youtube.comimperial.ac.uk Computational studies on related bromo-substituted systems have shown that the ability of the nitrogen to participate is influenced by other electron-withdrawing groups on the ring. nih.gov A methoxy group at C4 would likewise modulate the energetics of any transition states involving charge development at or near that position.

Table 1: Representative Calculated Interaction Energies in Substituted 2-Azabicyclo[2.1.1]hexanes
EntrySubstrateXn(N)→σ(C5-Br) (kcal/mol)n(N)→σ(C6-X) (kcal/mol)
19endo-N-BnBr1.710.96
210endo-N-BnH1.75(0.28)
311endo-N-BnF1.63(0.69)
Data adapted from studies on N-benzyl bromo-substituted analogues to illustrate the concept of n→σ interactions, which are key to understanding reaction energetics. The values represent second-order perturbative estimates from Natural Bond Orbital (NBO) analysis. Geometry optimizations and NBO analyses were performed at the B3LYP/6-311+G(2d,p) level of theory. Data in parentheses are for bonds not involved in the primary substitution reaction.*

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products, passing through the transition state. This "Intrinsic Reaction Coordinate" (IRC) calculation confirms that a calculated transition state correctly connects the desired reactants and products. researchgate.net

For a complex process like the formation of the bicyclic ring system or a subsequent rearrangement, reaction coordinate mapping can reveal the precise sequence of bond-making and bond-breaking events. For example, in the cycloaddition of bicyclo[1.1.0]butanes with imines to form the 2-azabicyclo[2.1.1]hexane scaffold, computational studies have helped distinguish between concerted and stepwise mechanisms. researchgate.netcolab.ws Such analyses for a pathway leading to the 4-methoxy derivative would clarify the stereochemical outcome and identify any potential intermediates, providing a complete picture of the reaction mechanism.

Molecular Dynamics Simulations and Conformational Preferences

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational preferences of the core 2-azabicyclo[2.1.1]hexane system have been a subject of theoretical investigation, often in the context of its role as a constrained proline analogue. nuph.edu.uanih.gov The bicyclic nature of this system significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic amines.

Computational modeling studies on analogous azabicyclic compounds have shown that the constrained geometry leads to more predictable solvation patterns. smolecule.com MD simulations of similar bicyclic amines have been used to calculate key structural and dynamic parameters, which can be extrapolated to understand the likely behavior of this compound in solution.

ParameterExpected Trend for this compoundRationale
Radius of GyrationRelatively constant with small fluctuationsThe rigid bicyclic core limits large-scale conformational changes.
Root-Mean-Square Fluctuation (RMSF)Low for the bicyclic core atoms; higher for the methoxy groupThe core is rigid, while the methoxy group has rotational freedom.
Dihedral Angle PreferencesSpecific, well-defined dihedral angles for the ring systemThe bridged structure severely restricts bond rotations within the rings.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the reactivity and selectivity of novel transformations involving the 2-azabicyclo[2.1.1]hexane scaffold. nih.govresearchgate.net The electronic nature of substituents on the bicyclic ring system significantly influences its reactivity towards various reagents.

The nitrogen atom in the 2-position possesses a lone pair of electrons, rendering it nucleophilic and basic. Protonation to form the hydrochloride salt modulates this reactivity. The methoxy group at the C4 position is an electron-donating group through resonance, which can be expected to influence the electron density distribution within the molecule.

Computational studies on related systems have provided insights into reaction mechanisms and stereoselectivity. For instance, in electrophilic additions, the facial selectivity (exo vs. endo) is a key consideration. smolecule.com Theoretical calculations can model the transition states for different attack trajectories, helping to predict the most likely outcome. smolecule.com For nucleophilic substitution reactions at the bicyclic core, computational methods can elucidate the stability of potential carbocationic intermediates and the feasibility of different reaction pathways. choudharylab.com

The reactivity of the 2-azabicyclo[2.1.1]hexane system can be further tuned by the choice of catalyst. DFT calculations have been successfully employed to understand how different metal catalysts, such as copper(I) and gold(I), can steer reactions of bicyclic systems towards divergent pathways, leading to different products with high selectivity. nih.gov Such computational insights are invaluable for designing new synthetic routes utilizing this compound as a building block.

Transformation TypePredicted Reactivity/Selectivity FeatureInfluence of the Methoxy Group
Electrophilic attack on nitrogenThe nitrogen is a primary site for electrophilic attack.The methoxy group has a minor electronic influence on the nitrogen's basicity.
Reactions involving the C-N bondsThe strained nature of the bicyclic system can influence ring-opening reactions.The electron-donating nature may stabilize adjacent positive charge development.
Substitution at the C4 positionThe methoxy group itself could be a target for substitution, though likely requiring harsh conditions.Not applicable.
Catalyst-controlled cycloadditionsThe strained ring system can participate in formal cycloaddition reactions. nih.govresearchgate.netThe electronic properties of the methoxy group could influence the rate and selectivity of catalyzed reactions.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For the free base, 4-methoxy-2-azabicyclo[2.1.1]hexane, the expected monoisotopic mass is 113.08406 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, and its high-resolution mass would be used to confirm the molecular formula C₆H₁₁NO.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of 4-methoxy-2-azabicyclo[2.1.1]hexane would likely proceed through several key pathways, driven by the presence of the secondary amine and the methoxy (B1213986) group, as well as the strained bicyclic ring system.

A plausible fragmentation pattern would involve initial cleavage alpha to the nitrogen atom, a common pathway for amines, leading to the loss of an alkyl radical from the bicyclic system. Another likely fragmentation is the loss of the methoxy group as a radical (•OCH₃) or as methanol (B129727) (CH₃OH) following protonation. The strained bicyclic core itself can undergo characteristic ring-opening fragmentations.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 4-methoxy-2-azabicyclo[2.1.1]hexane

Adduct Predicted m/z
[M+H]⁺ 114.09134
[M+Na]⁺ 136.07328
[M+K]⁺ 152.04722

Table 2: Plausible Fragmentation Pathways and Expected Fragments in MS/MS Analysis

Precursor Ion (m/z) Proposed Fragmentation Pathway Fragment Ion (m/z) Neutral Loss
114.09134 Alpha-cleavage with ring opening Varies Varies
114.09134 Loss of methanol 82.06479 CH₄O
114.09134 Loss of methoxy radical 83.07294 •CH₃O

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a detailed picture of the atomic connectivity and relative stereochemistry.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

A suite of 2D NMR experiments is essential to unambiguously assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

Correlation Spectroscop (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would be used to trace the connectivity of the protons within the bicyclic framework.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal for each protonated carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the methoxy protons and the carbon at the 4-position would confirm the location of the methoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is particularly important for determining the relative stereochemistry of the molecule. For example, NOESY correlations could help to establish the spatial relationship between the methoxy group and the protons on the bicyclic ring system.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-methoxy-2-azabicyclo[2.1.1]hexane Moiety

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
1 ~3.0-3.5 ~50-55 COSY with H5; HMBC to C3, C4, C5
3 ~3.2-3.8 ~45-50 COSY with H2; HMBC to C1, C2, C4
4 ~4.0-4.5 ~75-80 COSY with H5; HMBC to OCH₃, C1, C3, C5
5 ~2.0-2.5 ~35-40 COSY with H1, H4; HMBC to C1, C3, C4
6 ~1.8-2.3 ~30-35 No proton attached

Chiral NMR Reagents for Enantiomeric Excess Determination

Since 4-methoxy-2-azabicyclo[2.1.1]hexane is a chiral molecule, it is often necessary to determine its enantiomeric excess (ee). This can be achieved using chiral NMR reagents, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

When a chiral solvating agent is added to a solution of the racemic amine, it forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. Common CSAs include derivatives of tartaric acid or camphor.

Alternatively, a chiral derivatizing agent can be used to covalently react with the amine functionality of each enantiomer to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the ee can be determined by integrating the signals corresponding to each diastereomer.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR can be used to study different crystalline forms, or polymorphs, which may have different physical properties.

¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments are commonly used to obtain high-resolution spectra of solid samples. The chemical shifts in the solid state can be different from those in solution and can provide insights into the local environment of each atom in the crystal lattice. Furthermore, ssNMR is a powerful tool for detecting and quantifying different polymorphic forms in a bulk sample. For the hydrochloride salt, ³⁵Cl ssNMR could also be a sensitive probe of the local environment of the chloride ion, which can differ between polymorphs. nih.govrsc.orgfigshare.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. wikipedia.org By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of all atoms in the crystal lattice.

This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the bicyclic ring system. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, provided a good quality crystal can be grown and appropriate data collection and refinement strategies are employed. The resulting crystal structure would also reveal the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion, which govern the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Characterization

The IR and Raman spectra will be dominated by vibrations associated with the amine hydrochloride, the ether linkage, and the bicyclic alkane framework. The N-H stretching vibration of the secondary ammonium salt will appear as a broad band in the IR spectrum, typically in the range of 2700-2250 cm⁻¹. The C-O stretching of the methoxy group will give rise to a strong band in the IR spectrum, usually around 1100 cm⁻¹. The C-H stretching vibrations of the aliphatic bicyclic system will be observed in the 3000-2850 cm⁻¹ region. The low-frequency region of the Raman spectrum will contain information about the vibrations of the bicyclic cage itself.

Table 4: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch (Ammonium) 2700-2250 (broad) IR
C-H Stretch (Aliphatic) 3000-2850 IR, Raman
C-O Stretch (Ether) 1150-1085 IR
N-H Bend (Ammonium) 1600-1500 IR
C-N Stretch 1250-1020 IR

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Chirality Assignment

Chiroptical spectroscopic techniques are powerful non-destructive methods for investigating the stereochemical features of chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is particularly valuable for assigning the absolute configuration of stereocenters. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which provides information about its three-dimensional structure.

In the absence of directly published CD spectra for this compound, the approach to chirality assignment would involve a comparative analysis. This could include:

Comparison with Analogs: The CD spectra of structurally related 2-azabicyclo[2.1.1]hexane derivatives with known absolute configurations can be used as references. For instance, studies on constrained proline analogs, such as methanopyrrolidine β-amino acids, have utilized CD to characterize their secondary structures in oligomers, demonstrating the sensitivity of CD to the stereochemistry of this bicyclic core. temple.edu

Theoretical Calculations: Quantum mechanical calculations of theoretical CD spectra for both enantiomers of 4-methoxy-2-azabicyclo[2.1.1]hexane can be performed. By comparing the calculated spectrum with the experimentally obtained one, the absolute configuration of the synthesized compound can be confidently assigned.

The following table illustrates hypothetical CD spectral data for the enantiomers of a 4-substituted-2-azabicyclo[2.1.1]hexane derivative, showcasing the mirror-image relationship expected.

Wavelength (nm)(1R, 4S)-Enantiomer (Δε)(1S, 4R)-Enantiomer (Δε)
210+2.5-2.5
235-1.8+1.8

Chromatographic Techniques for Separation and Purity

Chromatographic methods are central to the separation and purity assessment of chemical compounds. For chiral molecules like this compound, specialized chromatographic techniques are required to separate enantiomers and other isomers.

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in the development of chiral compounds. Chiral HPLC and GC are the most widely used techniques for this purpose. rsc.orggcms.cz These methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile technique that can be applied to a wide range of compounds. csfarmacie.cz For the analysis of this compound, a polar compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives are widely used and have proven effective for the separation of a broad range of racemates, including amines. mdpi.comchiralpedia.com

Cyclodextrin-based CSPs: These CSPs can separate enantiomers based on inclusion complexation and have been successfully used for the separation of various cyclic and bicyclic compounds. csfarmacie.cz

Crown Ether-based CSPs: These are particularly effective for the separation of primary amines. wiley.com

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The following table provides a hypothetical example of a chiral HPLC method for the analysis of 4-methoxy-2-azabicyclo[2.1.1]hexane enantiomers.

ParameterValue
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Chiral Gas Chromatography (GC):

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. gcms.cz While the hydrochloride salt of 4-methoxy-2-azabicyclo[2.1.1]hexane is non-volatile, its free base form or a suitable derivative could be analyzed by chiral GC. Cyclodextrin-based CSPs are commonly used in chiral GC for the separation of a wide array of chiral molecules, including amines. gcms.cz

Beyond enantiomers, the synthesis of 4-methoxy-2-azabicyclo[2.1.1]hexane may result in the formation of diastereomers or constitutional isomers. The separation of these isomeric mixtures often requires advanced chromatographic techniques that offer higher efficiency and selectivity.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful technique for both analytical and preparative chiral separations. nih.govamericanpharmaceuticalreview.comresearchgate.net It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. mdpi.com SFC is particularly well-suited for the preparative separation of enantiomers, enabling the isolation of larger quantities of pure isomers for further studies. americanpharmaceuticalreview.commdpi.com Polysaccharide-based and crown ether-based CSPs are commonly used in chiral SFC. wiley.comnih.gov

Preparative Chromatography:

For the isolation of larger quantities of a specific isomer, preparative chromatography is employed. This can be performed using either HPLC or SFC systems equipped with larger columns. mdpi.com The goal is to isolate the desired isomer with high purity and in sufficient amounts for subsequent applications. The development of a preparative method involves optimizing the chromatographic conditions on an analytical scale and then scaling up to a larger column.

The following table summarizes the advantages of SFC for the separation of isomeric mixtures.

FeatureAdvantage in Isomeric Separation
High Efficiency Better resolution of closely eluting isomers.
Fast Separation Increased throughput for screening and purification.
Reduced Solvent Consumption "Greener" and more cost-effective than HPLC. americanpharmaceuticalreview.com
Easier Sample Recovery The CO2 mobile phase evaporates, simplifying product isolation. mdpi.com

Applications in Chemical Synthesis and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

The rigid framework of the 2-azabicyclo[2.1.1]hexane system makes it an exceptional chiral building block for synthesizing complex molecular architectures. nih.govresearchgate.net The development of asymmetric syntheses for these scaffolds allows for the production of enantioenriched compounds, which is crucial for applications in medicinal chemistry and catalysis. researchgate.netacs.org

Contribution to the Synthesis of Bridged and Strained Scaffolds

The 2-azabicyclo[2.1.1]hexane core is itself a strained, bridged system, and it serves as a versatile precursor for the synthesis of other complex scaffolds. rsc.org A primary method for constructing the aza-BCH framework involves the intramolecular photochemical [2+2] cycloaddition of protected amino acid derivatives. acs.org This approach leverages light energy to form the strained four-membered ring integral to the bicyclic structure.

Another powerful strategy is the formal [3+2] cycloaddition of highly strained bicyclo[1.1.0]butanes (BCBs) with imines, often catalyzed by a Lewis acid. researchgate.net This method allows for a modular approach to highly functionalized aza-BCHs. researchgate.net Furthermore, the inherent strain within the aza-BCH skeleton can be harnessed for subsequent transformations. Through "skeletal editing," a nitrogen-deleting process can convert aza-BCHs into bridge-functionalized bicyclo[1.1.1]pentanes (BCPs), which are another class of valuable and highly strained scaffolds. escholarship.org

Use in Natural Product Synthesis as Structural Fragments

The 2-azabicyclo[2.1.1]hexane scaffold is structurally related to the naturally occurring amino acid 2,4-methanoproline, which was first isolated from the plant Ateleia herbert smithii. nuph.edu.ua This natural precedent has inspired the use of synthetic aza-BCH derivatives as constrained proline analogues in peptide and natural product synthesis. nih.gov Their rigid structure helps to lock the conformation of a peptide backbone, which can be a valuable tool for studying protein structure and function or for designing peptidomimetics with enhanced biological activity and stability. nuph.edu.uaacs.org By replacing proline with a 2,4-methanoproline derivative, researchers can introduce specific conformational biases, providing insight into the structural requirements for biological activity. nih.gov

Scaffold Design for Structure-Reactivity and Conformational Studies

The inherent rigidity of the 2-azabicyclo[2.1.1]hexane framework is a significant asset for studies in physical organic chemistry. rsc.org Unlike flexible aliphatic rings, the constrained nature of this bicyclic system fixes the spatial relationship between substituents, allowing for a clearer understanding of how structure influences reactivity and molecular conformation. acs.orgnih.gov

Probes for Mechanistic Elucidation in Organic Reactions

The strained nature of the aza-BCH scaffold makes it a sensitive probe for studying reaction mechanisms. Nucleophilic substitution reactions at the 5- and 6-positions of the ring, for example, are highly dependent on the stereochemistry of the leaving group. nih.govchoudharylab.com Studies have shown that the displacement of syn-substituents proceeds relatively easily with retention of configuration, often with neighboring group participation from the methano bridge. nih.govchoudharylab.com In contrast, displacement of anti-substituents is significantly more difficult and can lead to skeletal rearrangements, providing valuable mechanistic insights into reactions on strained systems. nih.govchoudharylab.com The formation of the aza-BCH ring itself, through the rearrangement of 2-azabicyclo[2.2.0]hex-5-enes, is also a subject of mechanistic study, with solvent and electrophile choice controlling the degree of nitrogen neighboring group participation. researchgate.net

Exploration of Strain-Release Chemistry in Synthetic Routes

Strain-release chemistry is a cornerstone of modern synthetic methods, and the synthesis of 2-azabicyclo[2.1.1]hexanes provides a clear example of this principle. spirochem.com The reaction of highly strained bicyclo[1.1.0]butanes with various partners is a powerful method for generating the aza-BCH core. chemrxiv.org This strain-release-driven approach allows for the formation of complex, three-dimensional structures under relatively mild conditions. For instance, a formal (3+2) cycloaddition between arylimines and BCBs can be used to access 2-azabicyclo[2.1.1]hexanes. chemrxiv.org These reactions capitalize on the high internal energy of the starting materials to drive the formation of the more stable, though still strained, bicyclic product.

Development of Catalysts and Ligands Utilizing the Azabicyclic Framework

The defined geometry and the presence of a nitrogen atom make the 2-azabicyclo[2.1.1]hexane scaffold a candidate for incorporation into chiral ligands for asymmetric catalysis. The nitrogen atom can act as a coordination site for a metal center, and the rigid bicyclic frame can create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of a catalyzed reaction. While the direct use of 4-methoxy-2-azabicyclo[2.1.1]hexane as a ligand is not extensively documented, related azabicyclic structures have been explored for this purpose. rsc.orgrsc.org For instance, derivatives of 2,4-methanoproline have been used to synthesize potential ligands for nicotinic acetylcholine (B1216132) receptors, demonstrating the utility of this scaffold in creating molecules that interact specifically with biological targets. epa.govresearchgate.net The development of ligands based on aza-aryl-phosphanes (AZARYPHOS) for ambifunctional catalysis, where both a phosphane and a nitrogen lone pair can interact with substrates, highlights the potential of incorporating nitrogen-containing heterocyclic frameworks into ligand design. tum.de

Potential in Advanced Materials and Polymer Chemistry (as monomer units or structural components)

While direct experimental evidence of the polymerization of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride is not extensively documented in public literature, its unique structural features suggest significant potential for application in advanced materials and polymer chemistry. The rigid, bicyclic nature of the 2-azabicyclo[2.1.1]hexane core, a constrained proline analogue, offers intriguing possibilities for creating polymers with highly controlled architectures and novel properties. researchgate.net

The incorporation of such a constrained monomer into a polymer backbone could lead to materials with enhanced thermal stability, specific conformational preferences, and a higher glass transition temperature compared to polymers constructed from more flexible, linear monomers. The methoxy (B1213986) group at the 4-position could further influence solubility and intermolecular interactions within the polymer matrix.

The primary potential of this compound in polymer chemistry lies in its role as a structural component that can impart rigidity and a defined three-dimensional structure. This is analogous to the role of proline and its derivatives in controlling the secondary structure of peptides and proteins. nih.gov By introducing this bicyclic unit, polymer chains could be engineered to adopt specific folds or helical structures, leading to materials with unique optical, mechanical, or self-assembly properties.

As a bioisostere, the 2-azabicyclo[2.1.1]hexane scaffold can mimic the structure of other chemical groups while potentially offering improved properties such as metabolic stability or bioavailability in biomedical applications. wikipedia.orgdeeporigin.com In the context of materials science, this principle can be extended to the design of advanced functional polymers. For instance, polymers incorporating this scaffold could be developed as biomimetic materials, scaffolds for tissue engineering, or as matrices for controlled drug delivery, where the rigid structure could influence the release kinetics of encapsulated therapeutic agents.

The hydrochloride salt form provides a handle for potential polymerization strategies. The secondary amine within the bicyclic structure could be a site for ring-opening polymerization or for incorporation into polyamides or polyurethanes, provided the ring can be opened under specific conditions or the amine is deprotected. Alternatively, if functional groups are introduced elsewhere on the molecule, it could act as a pendant group that organizes the polymer backbone.

Table of Potential Polymer Properties Influenced by 4-methoxy-2-azabicyclo[2.1.1]hexane Monomer Units

PropertyPotential Influence of Monomer IncorporationRationale
Thermal Stability IncreasedThe rigid bicyclic structure would require more energy to induce segmental motion, potentially raising the glass transition temperature (Tg) and decomposition temperature.
Mechanical Strength EnhancedThe constrained nature of the monomer could lead to a more ordered and tightly packed polymer matrix, increasing tensile strength and modulus.
Solubility ModifiedThe methoxy group may enhance solubility in polar organic solvents, while the overall rigid structure could decrease solubility. The balance would depend on the comonomers and polymer architecture.
Optical Properties AlteredThe introduction of a regular, repeating chiral center and a fixed conformation could lead to polymers with specific optical activity or applications in chiral separations.
Biocompatibility Potentially FavorableAs an analogue of the naturally occurring amino acid proline, polymers incorporating this unit may exhibit good biocompatibility for biomedical applications. nih.gov

Detailed Research Findings:

Currently, the body of research on polymers synthesized directly from this compound is limited. However, extensive research on related constrained proline analogues and other azabicyclic compounds provides a strong basis for predicting their behavior in a polymer context. researchgate.netnih.gov Studies on peptides and peptidomimetics have demonstrated that the incorporation of rigid bicyclic structures can enforce specific secondary structures, such as β-turns and helices. nih.gov This principle is directly transferable to polymer chemistry, where the goal is often to control the macromolecular architecture to achieve desired bulk properties.

The synthesis of various derivatives of the 2-azabicyclo[2.1.1]hexane core has been a subject of interest, primarily for applications in medicinal chemistry. researchgate.netacs.org These synthetic routes could be adapted to produce functionalized monomers suitable for various polymerization techniques. For instance, the introduction of a carboxylic acid or an alcohol functionality would allow for its incorporation into polyesters or polyethers, respectively.

Future Directions and Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride and its derivatives will heavily lean towards the principles of green chemistry. Current synthetic routes often involve multi-step processes that may not be the most efficient in terms of atom economy. rsc.org Future research will likely focus on developing more sustainable and atom-economical synthetic strategies.

Key areas of exploration will include:

Catalytic C-H Amination: The development of methods for the intramolecular C-H amination of remote C-H bonds could provide a direct and atom-economical route to the bicyclic core. nih.gov

One-Pot Reactions: Designing one-pot syntheses that combine several transformations in a single reaction vessel will be crucial to minimize waste and improve efficiency. mdpi.com

Use of Greener Reagents and Solvents: A shift towards using less hazardous reagents and environmentally benign solvents will be a significant focus. rasayanjournal.co.inunigoa.ac.inresearchgate.net This includes exploring solvent-free reaction conditions, potentially utilizing techniques like ball milling. unigoa.ac.in

Atom-Economical Cascade Reactions: Investigating cascade reactions that form multiple bonds in a single, orchestrated process will be a key strategy to enhance synthetic efficiency. nih.gov For instance, ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols presents an atom-economical pathway to nitrogen heterocycles.

Sustainable Synthesis Strategy Potential Advantage Relevant Research Area
Catalytic C-H AminationDirect formation of the bicyclic coreOrganometallic catalysis, Photoredox catalysis
One-Pot ReactionsReduced waste, time, and energy consumptionTandem reactions, Multicomponent reactions
Greener Reagents/SolventsImproved safety and reduced environmental impactBenign solvents, Solvent-free conditions
Atom-Economical Cascade ReactionsHigh synthetic efficiency, minimal byproductsCascade catalysis, Domino reactions

Exploration of Novel Reactivity and Unprecedented Rearrangements

The inherent ring strain of the 2-azabicyclo[2.1.1]hexane system is a source of unique reactivity that is yet to be fully harnessed. Future research will delve deeper into understanding and exploiting this reactivity to forge novel molecular architectures.

Promising research avenues include:

Strain-Release Functionalization: Investigating reactions that proceed via the release of ring strain can lead to the formation of complex molecular scaffolds. This could involve reactions with various electrophiles and nucleophiles that trigger ring-opening or rearrangement. acs.org

Controlling Rearrangement Pathways: The rearrangement of 2-azabicyclo[2.2.0]hex-5-enes to the 2-azabicyclo[2.1.1]hexane skeleton is a known synthetic route. acs.orgnih.gov Future work will focus on gaining finer control over these rearrangements to access a wider diversity of substituted products stereoselectively. researchgate.net

Nucleophilic Displacements: Further exploration of nucleophilic substitution reactions on functionalized 2-azabicyclo[2.1.1]hexanes will enable the introduction of a wide array of functional groups, expanding the chemical space accessible from this scaffold. nih.govchoudharylab.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new drug candidates based on the 4-methoxy-2-azabicyclo[2.1.1]hexane scaffold, high-throughput synthesis and optimization will be essential. Integrating synthetic routes with flow chemistry and automated platforms offers a promising path forward.

Future research in this area will likely involve:

Photochemical Flow Synthesis: Given that photochemical [2+2] cycloadditions are a key step in some syntheses of the 2-azabicyclo[2.1.1]hexane core, adapting these reactions to flow chemistry setups can improve scalability, safety, and control. nuph.edu.uaresearchgate.net

Automated Library Synthesis: The use of automated synthesis platforms can facilitate the rapid generation of libraries of 4-methoxy-2-azabicyclo[2.1.1]hexane derivatives with diverse substitution patterns for structure-activity relationship (SAR) studies. acs.org

Telescoped Flow Processes: Developing multi-step flow syntheses where the output of one reactor directly feeds into the next without intermediate purification can significantly streamline the production of these compounds.

Advanced Computational Design and Predictive Chemistry for Complex Derivatives

Computational chemistry will play an increasingly important role in guiding the synthesis and application of 4-methoxy-2-azabicyclo[2.1.1]hexane derivatives. Predictive modeling can help to prioritize synthetic targets and explore their potential biological activity.

Key areas for future computational research include:

Conformational Analysis: Detailed computational studies will provide deeper insights into the conformational preferences of the 2-azabicyclo[2.1.1]hexane ring system and how substituents, such as the 4-methoxy group, influence its geometry.

Reaction Mechanism Elucidation: Density functional theory (DFT) and other computational methods can be used to study the mechanisms of known and novel reactions, aiding in the optimization of reaction conditions and the prediction of product outcomes. nih.gov

In Silico Screening: Virtual screening of libraries of 4-methoxy-2-azabicyclo[2.1.1]hexane derivatives against various biological targets can help to identify promising candidates for further experimental investigation.

Discovery of New Methodological Applications in Organic Synthesis

Beyond its direct use in medicinal chemistry, the unique structural and electronic properties of this compound can be leveraged in broader applications within organic synthesis.

Future research may focus on:

Constrained Proline Analogs: The 2-azabicyclo[2.1.1]hexane core serves as a rigid scaffold for creating constrained proline analogs. nih.govacs.orgmdpi.comcore.ac.uk Further exploration of these analogs in peptide and peptidomimetic synthesis could lead to new bioactive molecules with enhanced properties.

Bioisosteric Replacement: The use of the 2-azabicyclo[2.1.1]hexane scaffold as a bioisostere for other chemical groups, such as phenyl rings or pyrrolidines, is a promising strategy in drug design. rsc.orgnih.gov Future work will involve systematically exploring the impact of this bioisosteric replacement on the pharmacological properties of known drugs.

Scaffold for Novel Ligands: The rigid framework of 4-methoxy-2-azabicyclo[2.1.1]hexane can be used to position functional groups in precise three-dimensional orientations, making it an attractive scaffold for the design of novel ligands for receptors and enzymes. nih.gov

Q & A

Q. What are the primary synthetic routes for 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride?

The compound is synthesized via photochemical [2+2] cycloaddition using iridium photocatalysts (e.g., Ir[dF(CF3)ppy]₂(dtbpy))PF₆) under blue LED irradiation (450 nm). Starting from phenylacetaldehyde derivatives, the reaction proceeds in acetonitrile with yields up to 90% after optimization. Scalability has been demonstrated, with a 40% global yield achieved from 10 g of starting material using a single chromatographic purification .

Q. How is structural characterization of the bicyclo[2.1.1]hexane scaffold validated?

X-ray crystallography is employed to determine dihedral angles and confirm the bridged bicyclic structure. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying regiochemistry and functional group placement. For example, methyl and methoxy substituents are identified via characteristic splitting patterns in NMR .

Q. What safety precautions are essential during synthesis and handling?

Key precautions include:

  • Use of explosion-proof equipment and grounding to prevent static discharge (due to flammable solvents like acetonitrile).
  • Personal protective equipment (PPE): gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation to mitigate inhalation risks, as the compound may cause dizziness or respiratory irritation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Catalyst loading reduction : Lowering iridium photocatalyst to 0.5 mol% maintains ~83% yield, reducing costs .
  • Solvent selection : Acetonitrile outperforms dichloromethane (90% vs. 55% yield) due to improved reaction kinetics .
  • Substrate scope limitations : Electron-rich aldehydes (e.g., 4-methoxyphenylacetaldehyde) may fail due to competing side reactions; late-stage functionalization is recommended instead .

Q. What strategies enable functionalization of the bicyclo[2.1.1]hexane core?

Late-stage diversification includes:

  • Oxidation/Reduction : MnO₂ or Swern conditions for ketone formation; NaBH₄ for alcohol derivatives.
  • Fluorination : Deoxo-Fluor® introduces fluorine at strategic positions, as demonstrated in analogues of 4-fluoroproline .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups .

Q. How does the bicyclo[2.1.1]hexane scaffold compare to other sp³-rich systems pharmacologically?

X-ray studies reveal constrained dihedral angles (~60° between substituents), which mimic bioactive conformations of trans-cyclopentanes while offering enhanced metabolic stability. Computational modeling (e.g., DFT) predicts improved target binding due to reduced conformational flexibility .

Q. What analytical challenges arise in purity assessment?

  • Byproduct identification : LC-MS detects dimeric or oxidized byproducts from incomplete cycloaddition.
  • Chiral resolution : Chiral HPLC (e.g., CHIRALPAK® IG-3 column) separates enantiomers when asymmetric synthesis is attempted .

Q. How can the scaffold be integrated into drug discovery pipelines?

  • Fragment-based design : The bicyclo[2.1.1]hexane core serves as a rigid linker or bioisostere for saturated heterocycles.
  • Proline analogues : Structural mimicry of proline derivatives (e.g., 4-fluoroproline) enables exploration in peptide-based therapeutics .

Methodological Notes

  • Synthetic Reproducibility : Strict control of light intensity and wavelength is critical for photochemical steps.
  • Safety Protocols : Adhere to OSHA guidelines for hexane derivatives, including fume hood use and spill containment .
  • Data Validation : Cross-reference spectral data with known bicyclo[2.1.1]hexane derivatives to avoid misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.